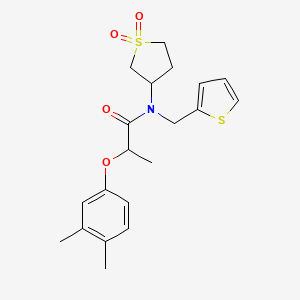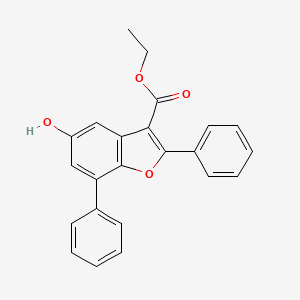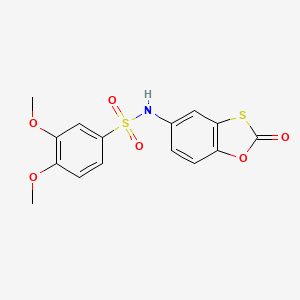![molecular formula C14H20Cl2NO3P B11586239 Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate](/img/structure/B11586239.png)
Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyclohexyl ring, which is further substituted with a 3,4-dichlorophenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate typically involves the reaction of 3,4-dichloroaniline with cyclohexanone to form an intermediate, which is then reacted with dimethyl phosphite under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and interaction with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the 3,4-dichlorophenylamino group can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate
- Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphine oxide
- Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonic acid
Uniqueness
This compound is unique due to its specific combination of a phosphonate group with a cyclohexyl ring and a 3,4-dichlorophenylamino substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H20Cl2NO3P |
|---|---|
Poids moléculaire |
352.2 g/mol |
Nom IUPAC |
3,4-dichloro-N-(1-dimethoxyphosphorylcyclohexyl)aniline |
InChI |
InChI=1S/C14H20Cl2NO3P/c1-19-21(18,20-2)14(8-4-3-5-9-14)17-11-6-7-12(15)13(16)10-11/h6-7,10,17H,3-5,8-9H2,1-2H3 |
Clé InChI |
JXVTYFPHHXHAOD-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C1(CCCCC1)NC2=CC(=C(C=C2)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-3-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11586162.png)
![Allyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate](/img/structure/B11586168.png)
![methyl (2Z)-[(2Z)-4-hydroxy-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-1,3-thiazol-5(2H)-ylidene]ethanoate](/img/structure/B11586182.png)
![(5Z)-5-(4-butoxybenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586187.png)

![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B11586206.png)
![(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11586210.png)
![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B11586216.png)

![5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol](/img/structure/B11586221.png)
![methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate](/img/structure/B11586223.png)
![4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline](/img/structure/B11586229.png)
![methyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11586233.png)
